Hydrogen Bond Donor Count: N-Substitution Eliminates One HBD vs. N-Unsubstituted Parent (4-Methoxy-1H-indole-3-carboxylic acid)
The target compound carries only one hydrogen bond donor (the carboxylic acid proton), whereas the N-unsubstituted comparator 4-methoxy-1H-indole-3-carboxylic acid (CAS 203937-50-2) possesses two HBDs (COOH + indole NH) . Reducing HBD count from 2 to 1 is a well-established medicinal chemistry tactic for improving passive transcellular permeability, with each additional HBD estimated to cost approximately 0.5–1.0 log units in permeability based on PAMPA datasets of >5,400 unique molecules [1]. The N-(2-methoxyethyl) substitution directly abolishes the indole NH donor without requiring a scaffold change.
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (COOH only) |
| Comparator Or Baseline | 4-Methoxy-1H-indole-3-carboxylic acid: 2 HBD (COOH + indole NH) |
| Quantified Difference | 1 HBD reduction (50% decrease); predicted permeability gain of 0.5–1.0 log units based on PAMPA-derived QSPR models |
| Conditions | HBD count derived from structural inspection; permeability impact inferred from published PAMPA structure-permeability relationships across 5,435 unique compounds |
Why This Matters
For procurement decisions, the single-HBD profile of the target compound makes it the appropriate choice for permeability-sensitive applications (e.g., cell-based assays, CNS-targeted screening cascades) where the dual-HBD N-unsubstituted analog would underperform.
- [1] European PMC. Highly Predictive and Interpretable Models for PAMPA Permeability. 2017. Reports QSPR models trained on 7,488 compound entries (5,435 unique molecules) showing HBD count as a key negative determinant of PAMPA permeability. View Source
